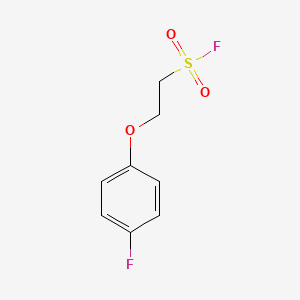

2-(4-Fluorophenoxy)ethanesulfonyl fluoride

Description

Significance of Sulfur(VI)-Fluorine Chemistry in Chemical Biology and Organic Synthesis

The sulfonyl fluoride (B91410) group (-SO₂F) is a cornerstone of Sulfur(VI)-Fluorine Exchange (SuFEx) chemistry, a concept that has revolutionized the field of covalent chemistry. enamine.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. mdpi.com This characteristic makes them exceptionally valuable as covalent probes and inhibitors in chemical biology, where they can form stable covalent bonds with specific amino acid residues in proteins, including serine, threonine, tyrosine, and lysine (B10760008). enamine.net This targeted reactivity allows for the development of highly selective therapeutic agents and diagnostic tools. enamine.net In organic synthesis, sulfonyl fluorides serve as versatile building blocks for the construction of complex molecules, including sulfonamides, sulfonate esters, and sulfones. mdpi.com The robustness of the S-F bond allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfonyl fluoride moiety, making it an ideal functional handle for late-stage functionalization. mdpi.com

Role of Fluorinated Ethers in Advanced Molecular Design and Bioactive Compounds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. Fluorinated ethers, in particular, are of significant interest in medicinal chemistry and materials science. nih.govingentaconnect.com The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity, thereby improving a compound's pharmacokinetic profile. tandfonline.commdpi.com For instance, the trifluoromethoxy group (-OCF₃) is a common substituent in many pharmaceuticals due to its ability to enhance cell membrane permeability. nih.gov In materials science, fluorinated ethers are utilized for their unique properties, including high thermal stability and chemical resistance. ingentaconnect.com

Conceptual Framework for Investigating 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride

A systematic investigation of this compound would logically begin with its synthesis. A plausible synthetic route could involve the reaction of 2-(4-fluorophenoxy)ethanesulfonyl chloride with a fluoride source. The characterization of the resulting compound would then be carried out using standard analytical techniques.

Subsequent research could explore the reactivity of the sulfonyl fluoride group in this compound with various nucleophiles, providing insights into its potential as a covalent modifier of biological macromolecules. Furthermore, its biological activity could be assessed in various assays to determine its potential as a therapeutic agent. The fluorinated phenoxy ether component could also be varied to probe structure-activity relationships, offering a pathway to optimize its properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXWXZUCOECNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenoxy Ethanesulfonyl Fluoride and Structural Analogs

Precursor Synthesis and Establishment of the Ethanesulfonyl Scaffold

The construction of the etanesulfonyl scaffold is a critical phase in the synthesis of the target compound. This typically involves the preparation of a suitable ethanesulfonyl halide, which can then be subjected to fluorination.

Synthesis of Ethanesulfonyl Halides

The most common precursors for the etanesulfonyl scaffold are 2-chloroethanesulfonyl chloride and 2-bromoethanesulfonyl chloride. These compounds provide a reactive electrophilic site for subsequent nucleophilic attack and a leaving group for the potential introduction of unsaturation.

2-Chloroethanesulfonyl chloride is a commercially available reagent and can be synthesized through various methods. One common industrial preparation involves the reaction of sodium 2-hydroxyethanesulfonate ("isethionate") with chlorinating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF). cdnsciencepub.comgoogle.com Another route involves the aqueous chlorination of 2-mercaptoethanol. cdnsciencepub.com

Ethenesulfonyl chloride is another key intermediate, often prepared from 2-chloroethanesulfonyl chloride through dehydrochlorination using a non-nucleophilic base like triethylamine. This reaction is typically performed at low temperatures to prevent polymerization of the reactive ethenesulfonyl chloride. Historically, the chlorination of divinyl disulfide has also been employed for the synthesis of ethenesulfonyl chloride. google.com

| Precursor | Synthetic Method | Reagents | Reference |

| 2-Chloroethanesulfonyl chloride | Chlorination of sodium 2-hydroxyethanesulfonate | POCl₃, PCl₅, or SOCl₂/DMF | cdnsciencepub.comgoogle.com |

| 2-Chloroethanesulfonyl chloride | Aqueous chlorination | 2-Mercaptoethanol, Chlorine | cdnsciencepub.com |

| Ethenesulfonyl chloride | Dehydrochlorination | 2-Chloroethanesulfonyl chloride, Triethylamine | |

| Ethenesulfonyl chloride | Chlorination | Divinyl disulfide, Chlorine, Water | google.com |

Strategies for Introducing the Fluorine Atom to the Sulfonyl Moiety

The introduction of the fluorine atom to the sulfonyl group is a crucial step in forming the sulfonyl fluoride (B91410) moiety, which is known for its unique reactivity and stability. The most prevalent method for this transformation is a halogen exchange (Halex) reaction, where a sulfonyl chloride is converted to the corresponding sulfonyl fluoride. nih.govacsgcipr.orgwikipedia.org This is typically achieved using a fluoride salt such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The reaction can be carried out in various solvents, including water, acetone, or dipolar aprotic solvents, and is often facilitated by phase-transfer catalysts. nih.gov

Alternatively, sulfonyl fluorides can be synthesized directly from sulfonic acids or their salts. nih.gov Reagents like thionyl fluoride (SOF₂) or deoxyfluorinating agents such as Xtalfluor-E® can be employed for this direct conversion. nih.gov Other methods include the fluorosulfonylation of organometallic reagents or diazonium salts. organic-chemistry.orgmdpi.com

| Starting Material | Fluorinating Agent | Product | Comments | Reference |

| Alkanesulfonyl chloride | Potassium fluoride (KF) | Alkanesulfonyl fluoride | Halogen exchange reaction, often with a phase-transfer catalyst. | nih.govacsgcipr.org |

| Alkanesulfonic acid | Thionyl fluoride (SOF₂) | Alkanesulfonyl fluoride | Direct conversion under mild conditions. | nih.gov |

| Alkanesulfonic acid | Xtalfluor-E® | Alkanesulfonyl fluoride | Deoxyfluorination of the sulfonic acid. | nih.gov |

Elaboration of the 4-Fluorophenoxy Moiety

The formation of the 4-fluorophenoxy group and its attachment to the etanesulfonyl scaffold is another key aspect of the synthesis. This can be achieved through phenoxylation reactions to form the ether linkage, with the fluorine atom either pre-installed on the phenol (B47542) or introduced at a later stage.

Phenoxylation Reactions and Ether Linkage Formation

The Williamson ether synthesis is the most common and versatile method for forming the aryl ether bond in the target molecule. masterorganicchemistry.comyoutube.comwikipedia.org This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide or a similar electrophile. In the context of synthesizing 2-(4-fluorophenoxy)ethanesulfonyl fluoride, this would typically involve the reaction of 4-fluorophenoxide with a 2-haloethanesulfonyl fluoride. The 4-fluorophenoxide is generated in situ by treating 4-fluorophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. youtube.com

A potential precursor that already contains the ether linkage is 2-(4-fluorophenoxy)ethanol. prepchem.comwychem.comaksci.com This intermediate can be synthesized by the reaction of 4-fluorophenol with ethylene oxide or 2-chloroethanol under basic conditions. Another reported synthesis of 2-(4-fluorophenoxy)ethanol involves the reduction of 4-fluorophenoxyacetic acid with diborane. prepchem.com

| Reactants | Reaction Type | Product | Reference |

| 4-Fluorophenol and a 2-haloethanesulfonyl derivative | Williamson Ether Synthesis | 2-(4-Fluorophenoxy)ethanesulfonyl derivative | masterorganicchemistry.comwikipedia.org |

| 4-Fluorophenol and Ethylene Oxide/2-Chloroethanol | Etherification | 2-(4-Fluorophenoxy)ethanol | prepchem.comwychem.com |

| 4-Fluorophenoxyacetic acid | Reduction | 2-(4-Fluorophenoxy)ethanol | prepchem.com |

Introduction of the Fluorine Atom on the Phenyl Ring

While starting with commercially available 4-fluorophenol is the most direct approach for synthesizing the target compound, the introduction of a fluorine atom onto a pre-existing phenyl ring is a fundamental transformation in organic synthesis. Nucleophilic aromatic substitution (SₙAr) is a common method for this, particularly when the aromatic ring is activated by electron-wthdrawing groups. The Halex process, a specific type of SₙAr, involves the exchange of a chloride or other halide for a fluoride using a fluoride salt at high temperatures in a dipolar aprotic solvent. acsgcipr.orgwikipedia.org

Convergent and Divergent Synthesis Strategies for Target Compound

The synthesis of this compound can be approached using either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and the potential for generating analogs.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of structural analogs. Ethenesulfonyl fluoride (ESF) is an excellent candidate for such an approach. researchgate.netukzn.ac.za ESF is a highly reactive Michael acceptor and can react with a wide range of nucleophiles. researchgate.net In a divergent synthesis, ESF could be the central hub. Reaction with 4-fluorophenol would yield the target compound. By reacting ESF with a library of different substituted phenols or other nucleophiles, a diverse range of analogs could be rapidly synthesized. This strategy is particularly valuable in medicinal chemistry and materials science for the exploration of structure-activity relationships. The concept of "Diversity Oriented Clicking (DOC)" utilizing sulfonyl fluoride hubs further exemplifies the power of divergent synthesis in creating libraries of complex molecules from a common starting point. nih.gov

| Strategy | Description | Key Intermediate Example | Advantages |

| Convergent | Synthesis of key fragments separately, followed by late-stage coupling. | 2-(4-Fluorophenoxy)ethanol or 2-Chloroethanesulfonyl fluoride | High overall yield for a single target. |

| Divergent | Synthesis of a common precursor that can be elaborated into multiple analogs. | Ethenesulfonyl fluoride (ESF) | Rapid generation of a library of related compounds for screening. |

Novel Fluorination Techniques Applied to Sulfonyl Fluoride Precursors

The conversion of sulfonyl derivatives into sulfonyl fluorides is a critical step in the synthesis of the target compound. Modern fluorination methods offer significant advantages in terms of efficiency, substrate scope, and reaction conditions over classical approaches. The primary precursor for this compound is its corresponding sulfonyl chloride, 2-(4-fluorophenoxy)ethanesulfonyl chloride.

Nucleophilic fluorination represents the most conventional and widely employed strategy for synthesizing sulfonyl fluorides. This method involves a halogen exchange (Halex) reaction, where the chloride in a sulfonyl chloride is displaced by a fluoride ion. The most common precursor for this transformation is 2-(4-fluorophenoxy)ethanesulfonyl chloride, which can be readily converted to the target sulfonyl fluoride.

The reaction typically utilizes alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), as the fluoride source. scispace.comfigshare.comnih.gov These reagents are inexpensive and readily available. The process is often carried out in a biphasic system or in the presence of a phase-transfer catalyst (PTC) to enhance the solubility and reactivity of the fluoride salt in organic solvents. acs.orgresearchgate.netmdpi.com Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium chloride) or crown ethers facilitate the transfer of fluoride ions from the solid or aqueous phase to the organic phase where the reaction occurs. acs.orgmdpi.com This approach minimizes the formation of hydrolysis byproducts by promoting the desired nucleophilic substitution. researchgate.net The use of aqueous solutions of bifluorides under two-phase conditions has been shown to be an effective source of fluoride ions, especially when the intrinsic reaction rate is high. figshare.comacs.org

| Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 | Acetonitrile | 25 - 80 | 85 - 95 |

| Potassium Bifluoride (KHF₂) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile/Water | 60 - 100 | 80 - 90 |

| Cesium Fluoride (CsF) | None | Acetonitrile | 25 - 60 | 90 - 98 |

Electrophilic fluorination offers an alternative pathway to sulfonyl fluorides, often starting from precursors at a lower oxidation state, such as thiols, disulfides, or sulfinates. These methods utilize N-F reagents, which act as sources of "electrophilic" fluorine. organic-chemistry.orgbrynmawr.edu

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. organic-chemistry.orgbeilstein-journals.orgchemicalbook.com For instance, a synthetic route could involve the palladium-catalyzed sulfonylation of an appropriate aryl halide with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate a sulfinate intermediate. researchgate.netnih.govacs.org This intermediate can then be treated in situ with an electrophilic fluorine source such as NFSI to yield the desired sulfonyl fluoride. researchgate.net

Another approach involves the direct oxidative fluorination of thiols or disulfides. Reagents like Selectfluor® can serve as both the oxidant and the fluorine source, converting the sulfur-containing starting material directly to the sulfonyl fluoride. nih.govnih.govwikipedia.org These methods bypass the need to prepare and isolate potentially unstable sulfonyl chloride intermediates. nih.govacs.org

| Precursor | Fluorinating Agent | Catalyst/Reagent | Typical Reaction | Yield Range (%) |

|---|---|---|---|---|

| Aryl/Alkyl Thiol | Selectfluor® | None (Oxidative Fluorination) | Direct conversion of R-SH to R-SO₂F | 70 - 90 |

| Aryl Bromide | NFSI | Pd Catalyst, DABSO | One-pot sulfonylation/fluorination | 60 - 85 |

| Sulfonic Acid/Salt | XtalFluor-E® | Deoxyfluorination | Direct conversion of R-SO₃H to R-SO₂F | 41 - 94 |

Parallel Synthesis and Library Generation of this compound Derivatives

The unique reactivity profile of sulfonyl fluorides makes them highly suitable for applications in parallel synthesis and the generation of compound libraries. chemicalbook.com Compared to the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis while still reacting efficiently with a range of nucleophiles under controlled conditions, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net This balance of stability and reactivity is advantageous for high-throughput screening applications. organic-chemistry.orgresearchgate.net

Libraries of this compound derivatives can be constructed to explore structure-activity relationships. In a typical parallel synthesis workflow, the core this compound scaffold can be reacted with a diverse set of nucleophiles in a multi-well plate format. nih.govnih.gov For example, an array of amines or phenols can be used to generate a library of corresponding sulfonamides or sulfonate esters. The reliability and predictable reactivity of the sulfonyl fluoride group ensure high conversion rates across a broad range of substrates, facilitating the rapid assembly of hundreds or thousands of distinct compounds. nih.gov This approach, sometimes termed "Diversity Oriented Clicking (DOC)," allows for the modular synthesis of lead-like structures from a common hub compound. nih.gov

| Core Scaffold | Nucleophile Class | Resulting Functional Group | Synthesis Format | Key Advantage |

|---|---|---|---|---|

| This compound | Primary/Secondary Amines | Sulfonamide | 96-well or 384-well plate | High-yielding, stable products |

| This compound | Phenols/Alcohols | Sulfonate Ester | Automated liquid handling | Amenable to SuFEx click chemistry |

| This compound | Anilines | N-Aryl Sulfonamide | Split-and-pool synthesis | Rapid diversification |

Reactivity and Mechanistic Investigations of 2 4 Fluorophenoxy Ethanesulfonyl Fluoride

Electrophilic Properties and Reaction Pathways

The sulfur atom in the sulfonyl fluoride (B91410) moiety is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This renders the sulfur atom susceptible to nucleophilic attack, initiating a sulfur(VI) fluoride exchange (SuFEx) reaction. nih.gov This process is a key pathway for the formation of covalent bonds with various nucleophiles. acs.org The general mechanism involves the addition of a nucleophile to the sulfur center, followed by the departure of the fluoride ion, which is a good leaving group.

2-(4-Fluorophenoxy)ethanesulfonyl fluoride, as a typical sulfonyl fluoride, is expected to react with a range of nucleophiles. The reactivity is influenced by both the nucleophilicity of the attacking species and the electronic properties of the sulfonyl fluoride itself. The phenoxy and fluoro substituents on the aromatic ring can modulate the electrophilicity of the sulfur center. Sulfonyl fluorides are known to react with various nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. enamine.netrsc.org The interaction with these biological nucleophiles is of significant interest for applications such as covalent probe discovery. enamine.net

Sulfonyl fluorides are characterized by their notable stability compared to other sulfonyl halides. mdpi.com The strong sulfur-fluorine bond contributes to their resistance to hydrolysis and thermolysis. nih.gov This stability allows them to be used in a variety of reaction conditions, including aqueous environments, which is particularly relevant for biological applications. rsc.org However, the stability is not absolute and can be influenced by factors such as pH and the presence of potent nucleophiles. For instance, while generally stable, highly reactive sulfonyl fluorides can undergo hydrolysis in buffered aqueous solutions. researchgate.net

The stability of sulfonyl fluorides under different conditions can be summarized as follows:

| Condition | Stability of Sulfonyl Fluorides |

| Aqueous Buffer (Physiological pH) | Generally stable, but can be susceptible to hydrolysis depending on the specific substituents on the aryl ring. nih.gov |

| Acidic Conditions | Generally stable. |

| Basic Conditions | More prone to hydrolysis and reaction with hydroxide (B78521) ions. |

| Presence of Strong Nucleophiles | Can readily react, leading to the formation of covalent adducts. acs.org |

Specificity and Kinetics of Covalent Adduct Formation

The formation of covalent adducts between sulfonyl fluorides and biological macromolecules is a key aspect of their application in chemical biology. The specificity and kinetics of these reactions are crucial for their use as targeted covalent inhibitors or probes.

Sulfonyl fluorides are known to be privileged electrophiles for their ability to react with a variety of nucleophilic amino acid residues within proteins. rsc.org This contrasts with other covalent modifiers that may have a more restricted reactivity profile. The reaction of this compound with these residues is anticipated to follow established reactivity patterns for sulfonyl fluorides.

Serine and Threonine: The hydroxyl groups of serine and threonine can act as nucleophiles to attack the sulfonyl fluoride, forming a stable sulfonate ester linkage. This reaction is the basis for the inhibition of serine proteases by compounds like phenylmethylsulfonyl fluoride (PMSF). rsc.org

Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile, and its reaction with sulfonyl fluorides to form stable adducts is well-documented. acs.orgacs.org

Lysine: The primary amine of the lysine side chain can react with sulfonyl fluorides to form a stable sulfonamide bond. acs.orgacs.org

Histidine: The imidazole (B134444) side chain of histidine also possesses nucleophilic character and can be modified by sulfonyl fluorides. acs.orgacs.org

The relative reactivity with these residues can be influenced by the local protein environment and the pKa of the specific amino acid side chain.

A summary of the expected reactivity with biological nucleophiles is presented below:

| Nucleophilic Residue | Functional Group | Expected Adduct | Stability of Adduct |

| Serine | Primary Aliphatic Hydroxyl | Sulfonate Ester | Stable |

| Threonine | Secondary Aliphatic Hydroxyl | Sulfonate Ester | Stable |

| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester | Stable acs.org |

| Lysine | Primary Amine | Sulfonamide | Stable acs.org |

| Histidine | Imidazole | Sulfonyl-imidazole | Can be reactive |

The rate of reaction can be predictably modulated by the electronic properties of the aryl group. researchgate.net Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur center, leading to a faster rate of reaction with nucleophiles. Conversely, electron-donating groups can decrease the reaction rate. For this compound, the fluorine atom on the phenoxy ring is expected to have a modest electron-withdrawing effect, influencing its reactivity profile.

Hydrolytic Stability and Reactivity in Aqueous Environments

The hydrolytic stability of sulfonyl fluorides is a critical parameter, particularly for their use in biological systems. mdpi.com In general, sulfonyl fluorides are significantly more resistant to hydrolysis than their sulfonyl chloride counterparts. nih.gov This enhanced stability is attributed to the strong S-F bond.

However, the stability in aqueous environments is not absolute and can be influenced by the electronic nature of the substituents. researchgate.net Aryl sulfonyl fluorides with strong electron-withdrawing groups, which are more reactive towards nucleophiles, also tend to be more susceptible to hydrolysis. researchgate.net Therefore, a balance between reactivity and stability is often sought in the design of sulfonyl fluoride-based probes and inhibitors. nih.gov The hydrolytic stability of this compound is expected to be considerable, allowing for its application in aqueous media, though it may undergo slow hydrolysis over extended periods or at elevated pH. acs.orgenamine.net

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Due to the often transient and high-energy nature of transition states, computational chemistry has become an indispensable tool for elucidating the reaction mechanisms of sulfonyl fluorides. Quantum chemical calculations and molecular dynamics simulations provide detailed insights into the energetics and dynamics of these reactions at a molecular level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the transition states of reactions involving sulfonyl fluorides. These calculations help in understanding the electronic structure, geometry, and energy of the transition state, thereby providing a quantitative measure of the reaction barrier.

For a typical SuFEx reaction of an aliphatic sulfonyl fluoride like this compound with a nucleophile, such as an amine, the reaction is understood to proceed via an SN2-type mechanism. nih.gov Computational studies on analogous systems, for instance, the reaction of methanesulfonyl fluoride with methylamine, have shown that the reaction proceeds through a single transition state. nih.gov The presence of a base is often crucial in lowering the activation energy barrier by increasing the nucleophilicity of the amine. nih.gov

The transition state geometry involves the nucleophilic attack of the amine on the sulfur atom, with a concomitant elongation and breaking of the S-F bond. The reaction is characterized as a non-synchronous one-step mechanism where the S–F bond weakening slightly precedes the full formation of the new S-N bond. nih.gov

Table 1: Calculated Activation Energies for the Reaction of a Model Aliphatic Sulfonyl Fluoride with an Amine

| Reaction Condition | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed | High |

| Base-catalyzed | Significantly Lowered |

Note: The values in this table are illustrative and based on computational studies of similar aliphatic sulfonyl fluorides. Specific values for this compound would require dedicated calculations.

The electronic nature of the substituents on the sulfonyl fluoride can influence the energy of the transition state. For this compound, the electron-withdrawing nature of the 4-fluorophenoxy group is expected to increase the electrophilicity of the sulfur atom, potentially lowering the activation barrier for nucleophilic attack compared to a simple alkyl sulfonyl fluoride.

While quantum chemical calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of the reaction process, including the role of the solvent and the conformational flexibility of the reactants. MD simulations can be used to explore the potential energy surface and identify the most probable reaction pathways.

For the reaction of this compound, MD simulations could be employed to study the approach of a nucleophile to the sulfonyl fluoride group, the role of explicit solvent molecules in stabilizing the transition state, and the dynamics of the leaving fluoride ion. The ether linkage and the aromatic ring in this compound introduce additional conformational flexibility that could be investigated using MD simulations to understand how different conformations might affect reactivity.

Comparative Reactivity Studies with Other Sulfonyl Halides and Sulfonyl Fluoride Analogs

The reactivity of sulfonyl fluorides is often best understood when compared to other sulfonyl halides and related analogs. These comparisons highlight the unique properties of the S-F bond.

Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts. researchgate.netsigmaaldrich.com This difference in reactivity is attributed to the stronger S-F bond compared to the S-Cl bond. While sulfonyl chlorides are highly susceptible to hydrolysis, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a key feature for their application in chemical biology. sigmaaldrich.com

However, this lower reactivity does not render them inert. In the presence of suitable catalysts or highly reactive nucleophiles, sulfonyl fluorides readily participate in SuFEx reactions. nih.gov Aliphatic sulfonyl fluorides, such as this compound, have been shown to be effective in reactions with amines that have an accessible amino group. researchgate.net In contrast, sterically hindered amines that react efficiently with sulfonyl chlorides often show low to no activity with sulfonyl fluorides. researchgate.net This differential reactivity allows for a degree of selectivity in chemical synthesis.

Table 2: Comparative Reactivity of Aliphatic Sulfonyl Halides

| Feature | Sulfonyl Fluorides (e.g., this compound) | Sulfonyl Chlorides |

| Stability to Hydrolysis | High | Low |

| Reactivity with Unhindered Amines | Good | Excellent |

| Reactivity with Hindered Amines | Low to None | Good |

| Chemoselectivity | High (SuFEx) | Lower (prone to side reactions) |

The reactivity of this compound can also be compared to other sulfonyl fluoride analogs. For instance, aromatic sulfonyl fluorides are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aryl group, which enhances the electrophilicity of the sulfur center. The presence of the phenoxy group in this compound, while connected through a flexible ethyl chain, can still exert an electronic influence on the sulfonyl group.

Furthermore, within the family of sulfonyl fluorides, the reactivity can be tuned by introducing different functional groups. For example, the presence of an ether linkage might influence the solubility and conformational properties of the molecule, which in turn could affect its reactivity in different solvent systems. The 4-fluoro substituent on the phenyl ring is also expected to modulate the electronic properties and, consequently, the reactivity of the sulfonyl fluoride group.

Applications in Chemical Biology and Advanced Organic Synthesis

Development as Covalent Probes for Proteome Profiling

Covalent probes are indispensable tools in chemical proteomics and activity-based proteome profiling (ABPP) for the irreversible labeling and identification of protein targets. nih.gov Unlike traditional covalent inhibitors that primarily target the nucleophilic cysteine thiol, sulfonyl fluoride (B91410) probes have expanded the scope of covalent labeling by reacting with a broader range of nucleophilic amino acid residues. rsc.org This includes tyrosine, serine, threonine, lysine (B10760008), and histidine, thereby providing access to a larger portion of the druggable proteome. nih.govrsc.org

| Nucleophilic Amino Acid Residue | Reactivity with Sulfonyl Fluorides |

| Tyrosine | Yes |

| Serine | Yes |

| Threonine | Yes |

| Lysine | Yes |

| Histidine | Yes |

| Cysteine | Yes |

This table illustrates the versatility of sulfonyl fluoride probes in targeting multiple nucleophilic residues within proteins.

The design of activity-based probes (ABPs) incorporating the sulfonyl fluoride "warhead" follows a modular structure. This typically consists of three key components: a recognition element that directs the probe to a specific protein or family of proteins, the reactive sulfonyl fluoride group for covalent bond formation, and a reporter tag for detection and enrichment. Reporter tags often include an alkyne or azide (B81097) group, which allows for subsequent attachment of fluorescent dyes or biotin (B1667282) via bioorthogonal click chemistry. nih.gov

The synthesis of these probes often involves coupling a molecule containing the sulfonyl fluoride moiety with a fragment designed for protein binding. nih.gov For instance, structure-based design has been used to create alkyne-tagged probes bearing the sulfonyl fluoride warhead, enabling efficient capture and identification of target proteins from complex cellular lysates. nih.gov

Sulfonyl fluoride-based probes have proven highly effective in identifying and validating new drug targets directly in native biological systems. nih.gov Their ability to selectively label functional residues provides valuable insights into protein function. researchgate.net

A notable application is the use of these probes to study glutathione (B108866) transferases (GSTs), where they selectively label essential tyrosine residues in the active site across different GST classes. nih.govresearchgate.net This high selectivity demonstrates their utility in functional studies within crude proteomes. nih.govresearchgate.net Furthermore, these probes are instrumental in target validation through competition experiments. For example, an alkyne-tagged sulfonyl fluoride probe designed for the mRNA-decapping scavenger enzyme DcpS was used to quantify the intracellular target occupancy of a small-molecule inhibitor, confirming its engagement with DcpS in human primary cells. nih.gov This approach validates that a drug candidate interacts with its intended target in a cellular context. nih.gov

Mechanistic Interrogation of Enzyme Active Sites and Protein-Protein Interactions

The covalent and irreversible nature of the bond formed by sulfonyl fluorides makes them excellent tools for mechanistic studies of enzymes and for mapping protein-protein interactions (PPIs). By creating a stable link with a specific amino acid, these probes can trap an enzyme in a particular conformational state or permanently label a residue crucial for catalysis, thereby elucidating its function. nih.gov

The rational targeting of specific tyrosine residues within the active site of the DcpS enzyme is a prime example. nih.gov Covalent modification by a sulfonyl fluoride probe confirmed the role of these residues in the enzyme's function. nih.gov Beyond individual enzymes, this chemistry can be applied to map PPIs through proximity-induced labeling. nih.gov When a sulfonyl fluoride is incorporated into a protein, it can react with a nearby lysine, histidine, or tyrosine residue on an interacting protein partner, effectively crosslinking the two proteins. nih.gov This strategy provides direct evidence of the interaction and helps to map the interface between the proteins. nih.gov

Integration into "Click Chemistry" and Bioconjugation Methodologies

Bioconjugation, the process of linking molecules to biomolecules, has been revolutionized by the advent of "click chemistry," a set of reactions known for their reliability, specificity, and biocompatibility. The sulfonyl fluoride group is at the heart of a key click reaction, enabling its broad application in this field. sigmaaldrich.com

Sulfur(VI)-Fluoride Exchange (SuFEx) has been identified as a next-generation click chemistry reaction. sigmaaldrich.comnih.gov It involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as a phenol (B47542) or an amine, to form a highly stable sulfonate or sulfonamide linkage. nih.govnih.gov The exceptional utility of SuFEx stems from the unique properties of the S-F bond. nih.gov

| Feature | Description |

| Stability | Sulfonyl fluorides are remarkably stable to hydrolysis, thermolysis, and reduction, making them compatible with aqueous biological environments. sigmaaldrich.com |

| Reactivity | Despite their stability, they react readily and chemoselectively with nucleophiles under appropriate conditions to form robust covalent bonds. sigmaaldrich.com |

| Versatility | SuFEx provides a reliable method for connecting a wide range of molecular building blocks in chemical synthesis, materials science, and drug discovery. sigmaaldrich.comnih.gov |

| Bio-compatibility | The reaction is often metal-free and can proceed under physiological conditions, making it suitable for biological applications. nih.gov |

This table summarizes the key advantages of SuFEx click chemistry.

The SuFEx reaction is superior to methods using sulfonyl chlorides, which are prone to reductive collapse that prevents the desired substitution reaction. nih.gov The stability and predictable reactivity of sulfonyl fluorides ensure that only the substitution pathway occurs, leading to high yields and clean reactions. sigmaaldrich.comnih.gov

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The SuFEx reaction, due to its high specificity and the stability of the sulfonyl fluoride group in the cellular milieu, is well-suited for bioorthogonal labeling. nih.gov

A common strategy involves a two-step approach. First, an activity-based probe containing a sulfonyl fluoride and a reporter handle (e.g., a terminal alkyne) is introduced to a cell lysate or live cells. nih.gov The probe covalently labels its protein target(s) via the sulfonyl fluoride group. Second, a detection molecule, such as a fluorescent dye or biotin carrying a complementary azide group, is added. This molecule is then "clicked" onto the probe's alkyne handle via a separate bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for visualization or affinity purification of the labeled protein. nih.gov This methodology enables the selective study of proteins within their complex native environment.

Utility as a Synthon in Complex Molecule Synthesis

As a synthetic building block, or synthon, 2-(4-Fluorophenoxy)ethanesulfonyl fluoride offers a unique combination of a fluorinated aromatic ring, an ether linkage, and a reactive sulfonyl fluoride group. This constellation of functional groups could theoretically be exploited in the assembly of more complex molecular architectures.

Currently, there is a lack of specific evidence in the scientific literature demonstrating the direct participation of This compound in carbon-carbon bond-forming reactions. The sulfonyl fluoride group is not a typical functionality used to initiate the formation of carbon-carbon bonds. While some sulfonyl-containing compounds can undergo reactions such as the Julia olefination, this reactivity is characteristic of sulfones rather than sulfonyl fluorides.

The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry and materials science. While sulfonyl fluorides have been used in the synthesis of certain heterocycles, specific examples employing This compound are not documented. Theoretically, the compound could serve as a precursor to sulfonamides, which can then undergo intramolecular cyclization reactions to form various nitrogen- and sulfur-containing heterocycles. However, without experimental data, this remains a speculative application.

Contributions to Reagent Design for Fluorine Introduction

The design of novel reagents for the introduction of fluorine into organic molecules is an active area of research due to the profound effects of fluorination on the properties of pharmaceuticals and agrochemicals. While the This compound molecule itself contains fluorine, there is no indication in the current body of scientific literature that it is used as a reagent for transferring a fluorine atom to other molecules. The carbon-fluorine bond on the phenyl ring is generally stable, and the sulfur-fluorine bond of the sulfonyl fluoride group is more prone to react with nucleophiles at the sulfur atom rather than acting as a fluorine source.

Polymer Chemistry and Material Science Applications

The most plausible and documented application area for compounds structurally related to This compound is in polymer chemistry and material science. Sulfonyl fluoride-containing monomers are known precursors to a variety of functional polymers, including fluorinated ionomers used in fuel cell membranes.

In this context, the sulfonyl fluoride group (—SO₂F) can be hydrolyzed to a sulfonic acid group (—SO₃H), which imparts ion-exchange properties to the resulting polymer. The general class of fluorinated polymers containing sulfonyl fluoride groups are precursors to ion-exchange polymers often referred to as "ionomers". researchgate.net These materials are critical in the manufacturing of electrolyte membranes for electrochemical devices such as fuel cells and lithium batteries. researchgate.net

While no polymers specifically derived from This compound are detailed in the available literature, it could theoretically be functionalized with a polymerizable group (e.g., a vinyl or styrenyl unit) to create a monomer. Copolymerization of such a monomer with other fluorinated olefins could lead to the formation of fluoropolymers with tunable properties, where the phenoxy ether linkage might influence the polymer's thermal stability, flexibility, and processing characteristics.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 4-Fluorophenoxy Moiety on Covalent Binding and Molecular Recognition

The 4-fluorophenoxy group is a common feature in medicinal chemistry, often introduced to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom, with its high electronegativity and small size, can influence molecular recognition through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. In the context of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (B91410), this moiety is expected to play a crucial role in directing the molecule to its biological target and orienting the ethanesulfonyl fluoride warhead for covalent bond formation. However, without specific binding studies and structural biology data for this compound, any discussion on the precise impact of the 4-fluorophenoxy group on its binding affinity and selectivity remains speculative.

Rational Design of Ethanesulfonyl Fluoride Scaffold Modifications

The rational design of covalent inhibitors involves optimizing both the recognition element and the reactive warhead. For the ethanesulfonyl fluoride scaffold of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride, modifications could be envisioned to fine-tune its reactivity and selectivity. This could involve altering the length of the ethyl linker or introducing substituents to modulate the electrophilicity of the sulfonyl fluoride group. Such modifications aim to achieve a balance where the compound is reactive enough to form a covalent bond with its intended target but not so reactive that it leads to off-target effects. The principles of such rational design are well-documented for other covalent inhibitors, but specific examples and their outcomes for the this compound scaffold are not described in the available literature.

Systematic Variations and Their Effects on Reactivity and Selectivity

Structure-activity relationship (SAR) studies rely on the systematic variation of a lead compound's structure to understand how these changes affect its biological activity. For this compound, this would involve synthesizing a series of analogs with different substituents on the phenyl ring or modifications to the linker and warhead. The subsequent evaluation of these analogs would provide valuable data on their reactivity with specific amino acid residues and their selectivity for the target protein over other cellular nucleophiles. The absence of such systematic studies in the public domain makes it impossible to construct a data-driven narrative on the reactivity and selectivity of this compound series.

Computational and Chemoinformatic Approaches to SAR/SPR Elucidation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes of inhibitors and understanding the structural basis of their activity. These approaches could be applied to this compound to model its interaction with potential protein targets and to rationalize the effects of structural modifications. Chemoinformatic analyses of compound libraries containing the ethanesulfonyl fluoride scaffold could also provide insights into the broader structure-property relationships. However, published computational studies specifically focused on this compound are currently unavailable.

In Vitro Characterization of Biological Activity and Selectivity

The definitive assessment of a compound's biological profile comes from in vitro experimental data. This includes assays to determine its potency against a specific target (e.g., IC50 values), its reactivity with relevant nucleophiles, and its selectivity across the proteome. Such studies are fundamental to validating the hypotheses generated from SAR and computational studies. The lack of publicly accessible in vitro data for this compound is the most significant barrier to a comprehensive understanding of its biological potential. Without these experimental findings, no concrete data tables on its activity and selectivity can be presented.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (B91410). It provides detailed information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, ¹⁹F, and Multidimensional NMR Studies

A full structural characterization of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride involves a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the fluorophenoxy ring and the two methylene (-CH₂-) groups of the ethanesulfonyl chain. The splitting patterns (multiplicities) and coupling constants would confirm the connectivity of these groups.

¹³C NMR: Carbon NMR is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would display unique resonances for each carbon in the aromatic ring and the ethyl bridge, with the carbon atoms closer to the electronegative fluorine, oxygen, and sulfonyl groups appearing at characteristic downfield shifts. jeolusa.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and powerful tool. biophysics.orgdiva-portal.org It provides a distinct signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for substitution patterns and intermolecular interactions. biophysics.org The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. diva-portal.org Long-range couplings between ¹⁹F and ¹H or ¹³C nuclei can further aid in structural assignment. jeolusa.comrsc.org

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between nuclei.

COSY: Maps ¹H-¹H coupling correlations, confirming adjacent protons, such as those within the ethyl chain and the aromatic ring.

HSQC: Correlates directly attached ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, for instance, by connecting the phenoxy group to the ethanesulfonyl fluoride moiety.

Below is a table of predicted NMR data based on the compound's structure and typical chemical shift values for similar functional groups.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H | |||

| Aromatic (ortho to F) | 6.9 - 7.2 | Doublet of doublets | J(H-H), J(H-F) |

| Aromatic (ortho to O) | 6.8 - 7.1 | Doublet of doublets | J(H-H), J(H-F) |

| -OCH₂- | 4.2 - 4.5 | Triplet | J(H-H) |

| -CH₂SO₂F | 3.5 - 3.8 | Triplet | J(H-H) |

| ¹³C | |||

| Aromatic (C-F) | 155 - 160 | Doublet | J(C-F) ~240-250 |

| Aromatic (C-O) | 150 - 155 | Singlet | |

| Aromatic (CH) | 115 - 125 | Doublet | J(C-F) ~5-10 |

| -OCH₂- | 65 - 70 | Singlet | |

| -CH₂SO₂F | 50 - 55 | Singlet | |

| ¹⁹F | |||

| Ar-F | -110 to -125 | Multiplet | |

| SO₂F | +40 to +70 | Triplet | J(F-H) |

Note: This table contains predicted data. Actual experimental values may vary based on solvent and other conditions.

Ligand-Protein Interaction Studies via NMR (e.g., Saturation Transfer Difference NMR)

Given that sulfonyl fluorides are often used as covalent probes in chemical biology, NMR methods are invaluable for studying their interactions with protein targets. nih.gov Solution-state NMR can reveal structural changes, dynamics, and binding interfaces in protein-ligand complexes. nih.govresearchgate.net

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a common protein-observed NMR experiment. researchgate.net By comparing the ¹H-¹⁵N HSQC spectra of an isotopically labeled protein in the absence and presence of this compound, researchers can identify which amino acid residues are affected by binding. zobio.comnih.gov Residues at the binding site or those undergoing conformational changes upon binding will show significant shifts in their corresponding NMR signals. researchgate.net

Saturation Transfer Difference (STD) NMR: This is a powerful ligand-observed technique used to screen for binding and to map the ligand's binding epitope. In an STD-NMR experiment, saturation is applied to protein resonances. If the ligand binds to the protein, this saturation is transferred to the ligand protons via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand will appear. The relative intensities of the signals in the STD spectrum reveal which parts of the ligand are in closest contact with the protein.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is essential for the precise identification of this compound and for monitoring its chemical transformations. HRMS provides an extremely accurate mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the compound.

This technique is particularly crucial in research applications involving this compound as a reactive probe. For instance, when studying the covalent modification of a protein, HRMS can be used to:

Confirm the identity and purity of the initial probe.

Monitor the progress of the labeling reaction by observing the mass shift of the target protein.

Identify the specific amino acid residue(s) that have been modified (e.g., serine, tyrosine, lysine) through tandem mass spectrometry (MS/MS) analysis of digested protein fragments. nih.govrsc.org The sulfonyl fluoride moiety is known to react with multiple nucleophilic residues, making precise identification of the adduct critical. pnas.orgacs.org

X-ray Crystallography for Covalent Adducts with Biological Macromolecules (if applicable to the compound's research focus)

X-ray crystallography is the definitive method for obtaining a three-dimensional, atomic-resolution structure of a molecule. wikipedia.org While obtaining a crystal structure of the small molecule this compound itself is possible, the technique's true power in this context lies in determining the structure of its covalent adducts with biological macromolecules like proteins. nih.govlibretexts.org

If this compound covalently modifies a target protein and the resulting complex can be crystallized, X-ray crystallography can provide unparalleled insights into the binding event. researchgate.net The resulting electron density map would unambiguously show:

The precise location of the inhibitor within the protein's binding site.

The specific amino acid residue that has formed the covalent bond with the sulfonyl group.

The conformation of the inhibitor in the bound state.

Any conformational changes in the protein that occur upon covalent modification.

Such structural information is invaluable for structure-based drug design and for understanding the mechanism of action. However, this technique is contingent on the successful formation of high-quality crystals of the protein-inhibitor complex, which can be a significant challenge. libretexts.org It is also important to consider that X-ray exposure can itself induce changes in the protein structure, a phenomenon known as radiation damage. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying specific functional groups. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. Strong, characteristic stretching frequencies for the S=O bonds in the sulfonyl group are expected, typically in the range of 1350-1420 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). cdnsciencepub.com The S-F stretch would also have a distinct absorption, usually found in the 800-900 cm⁻¹ region. Other key peaks would include C-O-C ether stretches and C-F stretches from the fluorophenyl group. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing symmetric vibrations and bonds that are highly polarizable. The aromatic ring vibrations and the S-F bond would likely give rise to strong Raman signals. aip.orgaip.org The C-F bond in aromatic systems typically shows a band in the 530-610 cm⁻¹ range. epa.gov

Both techniques can be used to monitor reactions. For example, during the synthesis of the compound, the appearance of the characteristic SO₂F peaks could confirm the successful formation of the product. Conversely, in a reaction where the sulfonyl fluoride acts as an electrophile, the disappearance of the S-F vibrational band would indicate that the reaction has occurred. scilit.comnih.gov

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

| S=O (asymmetric stretch) | IR | 1350 - 1420 |

| S=O (symmetric stretch) | IR | 1150 - 1200 |

| S-F (stretch) | IR, Raman | 800 - 900 |

| C-O-C (ether stretch) | IR | 1200 - 1300 |

| C-F (aromatic stretch) | IR, Raman | 1100 - 1250 |

Circular Dichroism and Other Chiroptical Methods for Stereochemical Analysis of Derivatives

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in circular dichroism (CD) spectroscopy. However, this technique would become highly relevant for the stereochemical analysis of any chiral derivatives that might be synthesized from it.

If, for example, a chiral center is introduced into the ethyl chain or if the compound is used to derivatize a chiral molecule, CD spectroscopy could be used to:

Determine the enantiomeric purity of the derivative.

Assign the absolute configuration of the newly formed stereocenter, often by comparing the experimental spectrum to that predicted by computational methods.

Study conformational changes in chiral macromolecules (like proteins or DNA) upon binding or covalent modification by the compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenoxy)ethanesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step fluorination and sulfonylation. For example, analogous compounds are synthesized via nucleophilic substitution using fluorophenol derivatives and sulfonyl fluoride precursors under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalysts (e.g., KF or phase-transfer agents) critically impact yield and purity. Lower yields (<60%) may result from competing side reactions, while optimized conditions (e.g., slow addition of reagents) can improve efficiency .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming fluorinated groups, while NMR identifies aromatic and aliphatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles in crystalline forms, critical for structural validation.

- Infrared (IR) Spectroscopy : Detects sulfonyl fluoride (S=O stretch ~1350–1200 cm) and ether linkages (C-O-C ~1250 cm).

Purity is assessed via HPLC with UV detection (λ = 210–260 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Management : Collect fluorinated byproducts separately in designated containers for incineration or specialized disposal.

- Spill Response : Neutralize spills with calcium carbonate or sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite).

- Storage : Store in sealed, amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or interaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations assess binding affinity with biological targets (e.g., enzymes or receptors), while Molecular Dynamics (MD) simulations evaluate stability in solvent environments. These tools guide rational design of derivatives with enhanced selectivity or reduced toxicity .

Q. What strategies resolve contradictions in reported biological activities or synthesis yields of fluorinated sulfonyl fluorides?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using standardized reagents (e.g., anhydrous solvents) and controlled humidity (<30%).

- Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).

- Meta-Analysis : Aggregate data from multiple studies (e.g., yield variations in ) to identify outlier conditions (e.g., impurities in starting materials).

- Advanced Characterization : Use X-ray Photoelectron Spectroscopy (XPS) or elemental analysis to confirm stoichiometry in disputed samples .

Q. What environmental considerations arise from the use of this compound, particularly regarding PFAS persistence?

- Methodological Answer : As a perfluoroalkyl ether sulfonyl fluoride (PFESF), it may exhibit environmental persistence due to strong C-F bonds. Assess ecological impact via:

- Biodegradation Studies : Use OECD 301B assays to measure microbial breakdown in soil/water.

- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) to predict uptake in aquatic organisms.

- Advanced Detection : Employ LC-TOFMS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) to trace PFESF metabolites in environmental samples .

Q. How do structural modifications (e.g., fluorophenoxy vs. trifluoromethyl groups) influence the pharmacological potential of sulfonyl fluoride derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorophenoxy groups enhance electrophilicity, increasing reactivity with nucleophilic residues (e.g., serine in proteases).

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may reduce binding to shallow active sites but improve membrane permeability.

- Case Study : Analogous compounds ( ) show higher 5-HT6 receptor affinity (50 nM) compared to dopamine D2 (75 nM), suggesting fluorophenoxy’s role in target selectivity. SAR (Structure-Activity Relationship) studies using click chemistry libraries can optimize these features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.